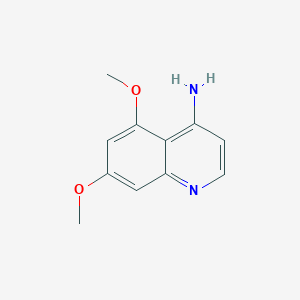

5,7-Dimethoxyquinolin-4-amine

Description

Historical Context and Significance of Quinoline (B57606) Heterocycles in Pharmaceutical Development

The history of quinoline is intrinsically linked to the fight against malaria. numberanalytics.com The story begins with the discovery of the medicinal properties of the bark of the Cinchona tree, which was used as early as the 17th century to treat fevers. nih.govpharmakina.com In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark, naming it quinine. nih.govwikipedia.org This marked a pivotal moment, representing the first instance of a chemical compound being successfully used to treat an infectious disease. nih.govwikipedia.org

Quinine became the primary treatment for malaria for over a century. nih.gov The quest for synthetic alternatives led to the development of the 4-aminoquinoline (B48711) class of drugs in the 1930s, including chloroquine, which became a frontline treatment after World War II. mmv.org The success of these antimalarial agents spurred further research into quinoline derivatives, leading to the discovery of drugs for a multitude of conditions, including bacterial infections (fluoroquinolones), cancer, and inflammatory diseases. ijpsjournal.comrsc.org

Overview of 4-Aminoquinoline Derivatives as Privileged Scaffolds in Drug Discovery

The 4-aminoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug design. mdpi.com The 4-aminoquinoline core has been successfully modified to create a wide range of therapeutic agents. nih.gov

The versatility of this scaffold stems from several key features:

The Quinoline Ring: This aromatic system is essential for the activity of many drugs in this class. slideshare.net

The 4-Amino Group: A substituted amino group at the 4-position is crucial for the biological activity of these compounds. slideshare.net

Structural Versatility: The scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacological properties. frontiersin.org

This adaptability has led to the development of 4-aminoquinoline derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govfrontiersin.org Research has shown that these compounds can accumulate in specific cellular compartments like lysosomes and mitochondria, a key factor in their therapeutic effect against various pathogens and cancer cells. frontiersin.orgfrontiersin.org

Positioning of 5,7-Dimethoxyquinolin-4-amine within the Quinoline Chemical Space

This compound is a specific derivative within the vast chemical space of quinolines. nih.gov Its structure is characterized by a 4-amino group, which is a defining feature of this class of compounds, and two methoxy (B1213986) groups at the 5 and 7 positions of the quinoline ring. The placement of these methoxy groups is significant, as substitutions on the benzene (B151609) portion of the quinoline ring are known to influence the compound's electronic properties and biological activity.

While much of the historical focus has been on 7-chloro-substituted 4-aminoquinolines like chloroquine, research into other substitution patterns is ongoing. acs.org The presence of methoxy groups, as seen in this compound, offers a different electronic and steric profile compared to the more traditional halogenated derivatives.

Rationale for Investigating Dimethoxy-Substituted Quinoline-4-amine Systems

The investigation into dimethoxy-substituted quinoline-4-amine systems is driven by the need to develop new therapeutic agents with improved efficacy and to overcome drug resistance. Methoxy groups can significantly alter a molecule's properties in several ways:

Electronic Effects: Methoxy groups are electron-donating, which can influence the basicity (pKa) of the quinoline nitrogen. This is critical for the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of the mechanism of action for many antimalarial 4-aminoquinolines. acs.org

Metabolic Stability: The position of methoxy groups can affect how the compound is metabolized in the body, potentially leading to a more favorable pharmacokinetic profile.

Target Interaction: The size and electronic nature of the methoxy groups can influence how the molecule binds to its biological target.

Studies on related compounds have shown that methoxy substitutions can have a range of effects on biological activity. For instance, research on 7-methoxy-4-aminoquinolines showed they were largely inactive against P. falciparum. nih.gov Conversely, other studies on different quinoline scaffolds, such as 6,7-dimethoxy-4-anilinoquinolines, have identified potent inhibitors of c-Met kinase, a target in cancer therapy. tandfonline.com Similarly, the design of novel 5,6,7-trimethoxy quinolines has yielded compounds with potent anticancer activity. nih.gov These findings highlight the complex structure-activity relationships and underscore the importance of exploring diverse substitution patterns, such as that found in this compound, to discover new therapeutic leads.

Research Findings on Substituted Quinolines

The following table summarizes research findings on various substituted quinoline derivatives, highlighting their biological activities.

| Compound Class | Key Findings | Reference(s) |

| 7-Substituted 4-Aminoquinolines | 7-Iodo and 7-bromo derivatives showed similar activity to 7-chloro compounds against P. falciparum. 7-fluoro, 7-trifluoromethyl, and 7-methoxy derivatives were generally less active. | nih.gov |

| 6,7-Dimethoxy-4-Anilinoquinolines | A series of these compounds were synthesized and identified as potent inhibitors of c-Met kinase, with some exhibiting excellent anticancer activity against various cell lines. | tandfonline.com |

| 5,6,7-Trimethoxy Quinolines | N-aryl-trimethoxy quinolin-4-amine derivatives showed potent cytotoxic activity against several human cancer cell lines, including resistant strains. | nih.gov |

| Substituted Quinolines (General) | A series of substituted quinolines were found to be effective inhibitors of acetylcholinesterase and human carbonic anhydrase I and II isoforms. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBREKNTGDAYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Pertaining to 5,7 Dimethoxyquinolin 4 Amine and Its Analogues

General Strategies for the Synthesis of 4-Aminoquinolines

The introduction of an amino group at the C4 position of the quinoline (B57606) nucleus is a common final step in the synthesis of many biologically active compounds. Several primary strategies have been developed to achieve this transformation efficiently.

Nucleophilic aromatic substitution (SNAr) is the most prevalent and widely utilized method for the synthesis of 4-aminoquinolines. nih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen atom, at the 4-position of the quinoline ring by an amine nucleophile. nih.govnih.gov The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack. researchgate.netresearchgate.net

The general mechanism proceeds via an addition-elimination pathway, involving the formation of a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the ring nitrogen. quimicaorganica.org The reactivity of the 4-chloroquinoline substrate is significantly higher than that of the 2-chloro isomer for this reaction. researchgate.net

A variety of reaction conditions have been developed to facilitate this transformation, accommodating a wide range of amine nucleophiles, including primary and secondary alkylamines, anilines, and N-heterocycles. nih.gov

Common Protocols for SNAr-based Synthesis of 4-Aminoquinolines: nih.gov

| Protocol | Reagents and Conditions | Amine Substrate Suitability | Notes |

|---|---|---|---|

| Direct Coupling | Amine (excess, as solvent), high temp (>120°C), long reaction time (>24h) | Better for secondary dialkylamines than primary alkylamines; poor for anilines. | Solvent-free conditions are possible. |

| Base-Mediated | Amine, Base (e.g., TEA, K₂CO₃), Solvent (e.g., NMP, THF) | Broad group of alkylamines. | Improves yield and reactivity compared to direct coupling. plos.org |

| Acid-Catalyzed | Amine, Brønsted or Lewis acid (catalytic), Solvent | High yields for anilines. | Not suitable for alkylamines due to potential protonation. |

| Microwave-Assisted | Amine, Solvent (DMSO, EtOH), 140-180°C, 20-30 min | Alkylamines, anilines, N-heteroarenes. | Significantly reduces reaction times and often improves yields (80-95%). nih.gov A base may be required depending on the amine. nih.gov |

These methods offer a versatile toolkit for chemists to synthesize a vast library of 4-aminoquinoline (B48711) derivatives by varying the amine component.

An alternative to functionalizing a pre-formed quinoline ring is to construct the 4-aminoquinoline system through cyclization or annulation reactions. These methods build the heterocyclic core from simpler acyclic or aromatic precursors.

Metal-catalyzed approaches often employ transition metals like palladium, iron, or cobalt to facilitate the key bond-forming steps. acs.orgresearchgate.netacs.org For instance, a palladium-catalyzed reductive cyclization of o-nitro-substituted Baylis-Hillman acetates has been developed to produce 3-substituted quinolines. acs.org While not directly yielding 4-aminoquinolines, these methods are crucial for building the fundamental quinoline skeleton which can be later functionalized. Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones provide an efficient, one-pot synthesis of substituted quinolines. acs.org

Metal-free strategies have also gained traction, offering more environmentally benign alternatives. nih.gov The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis and can be adapted to produce 4-aminoquinoline precursors. researchgate.netnih.gov

More recent advancements have focused on the direct C-H amination of the quinoline core, which avoids the need for pre-functionalization with a leaving group. These methods represent a more atom-economical approach.

Palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. frontiersin.org This reaction utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant. frontiersin.org Copper-catalyzed dehydrogenative C-N coupling has also been employed for the direct amination of quinoline N-oxides, although this typically favors the C2 position. nih.gov These cutting-edge techniques offer powerful alternatives to traditional SNAr reactions, particularly when direct C-H functionalization is desirable. nih.gov

Synthetic Approaches to 4-Chloro-dimethoxyquinoline Intermediates (Relevant for Dimethoxyquinolin-4-amine Derivatization)

The synthesis of 5,7-dimethoxyquinolin-4-amine via the SNAr pathway necessitates the preparation of a 4-chloro-5,7-dimethoxyquinoline intermediate. While this specific isomer's synthesis is less commonly detailed, the synthetic routes for the analogous and industrially significant 4-chloro-6,7-dimethoxyquinoline are well-documented and serve as a crucial reference. chemicalbook.comnbinno.com This intermediate is a key building block for several anticancer drugs. chemicalbook.comnbinno.com

A common and scalable route to the 6,7-dimethoxyquinolin-4-ol core involves a multi-step sequence starting from a readily available substituted acetophenone. google.com

A Representative Synthetic Sequence:

Nitration: The synthesis begins with the nitration of 3,4-dimethoxyacetophenone. This is typically achieved using nitric acid in the presence of acetic acid to yield 2-nitro-4,5-dimethoxyacetophenone. google.comtdcommons.org

Condensation: The resulting nitro-acetophenone is then condensed with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone, specifically 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. google.com

Reduction-Cyclization: The enaminone intermediate undergoes a hydrogenation reaction. This step simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the quinolin-4-ol ring system, yielding 4-hydroxy-6,7-dimethoxyquinoline. google.com

An alternative classical approach, known as the Gould-Jacobs reaction, starts with 3,4-dimethoxyaniline, which is reacted with an ethoxymethylenemalonate ester followed by thermal cyclization at high temperatures to afford the 4-hydroxyquinoline scaffold. nih.govgoogle.com

The final step in preparing the key intermediate is the conversion of the 4-hydroxy group of 6,7-dimethoxyquinolin-4-ol into a chloro group. This transformation converts the poorly reactive hydroxyl group into an excellent leaving group for the subsequent SNAr reaction.

This chlorination is most commonly achieved using phosphorus oxychloride (POCl₃). google.comresearchgate.net The reaction can be run with POCl₃ acting as both the chlorinating agent and the solvent, or with a co-solvent like toluene. google.comtdcommons.org Other chlorinating agents such as thionyl chloride (SOCl₂) can also be employed. researchgate.net The reaction typically requires heating to proceed to completion. google.comtdcommons.org

Example Chlorination Reaction Conditions: google.com

| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride (POCl₃) | Diethylene glycol dimethyl ether | 100°C | 6h | 79.2% |

Upon completion, a careful workup involving quenching the excess reagent with a basic aqueous solution (e.g., potassium carbonate solution) precipitates the solid 4-chloro-6,7-dimethoxyquinoline product. google.com This chlorinated intermediate is then ready for reaction with a suitable amine to produce the final 4-aminoquinoline target. nih.gov

Derivatization of 4-Chloro-dimethoxyquinolines to Form 4-Anilinoquinoline Analogues

The transformation of 4-chloro-dimethoxyquinolines into 4-anilinoquinoline analogues represents a pivotal step in the synthesis of a diverse array of biologically active molecules. This conversion is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of the quinoline ring is displaced by an amino group from a substituted aniline. This foundational reaction opens up a vast chemical space for the exploration of structure-activity relationships.

Condensation with Substituted Anilines

The direct condensation of a 4-chloroquinoline with a substituted aniline is a widely employed and efficient method for the synthesis of 4-anilinoquinolines. nih.govrsc.org This reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol, often under reflux conditions for an extended period. nih.govrsc.org The nucleophilicity of the aniline nitrogen atom facilitates the attack on the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride leaving group.

The versatility of this method lies in the wide range of commercially available or synthetically accessible substituted anilines. This allows for the systematic investigation of the effects of various substituents on the aniline ring, including their electronic properties (electron-donating or electron-withdrawing) and steric bulk. nih.govijcce.ac.ir For instance, anilines bearing methoxy (B1213986), fluoro, chloro, bromo, and iodo substituents have been successfully condensed with 4-chloroquinolines to generate libraries of analogues. nih.govijcce.ac.ir

General Reaction Scheme:

Table 1: Examples of Substituted Anilines Used in Condensation Reactions

| Substituted Aniline (Ar-NH₂) | Quinoline Core | Solvent | Conditions | Resulting Analogue |

| 3,4-Dimethoxyaniline | 6,7-Dimethoxy-4-chloroquinoline | Ethanol | Reflux, 18h | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |

| 4-Fluoroaniline | 4-Chloroquinoline | Ethanol | Reflux, 18h | N-(4-fluorophenyl)quinolin-4-amine |

| 3-Chloroaniline | 4-Chloroquinoline | Isopropanol | Reflux | N-(3-chlorophenyl)quinolin-4-amine mdpi.com |

| 4-Bromoaniline | 4-Chloroquinoline | Ethanol | Reflux, 18h | N-(4-bromophenyl)quinolin-4-amine |

| 4-Iodoaniline | 4-Chloroquinoline | Ethanol | Reflux, 18h | N-(4-iodophenyl)quinolin-4-amine |

This table is interactive and can be sorted by column.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.gov Further purification can be achieved by washing with appropriate solvents or by recrystallization. nih.govmdpi.com

Variations in Side Chain Attachments for Expanded Chemical Diversity

To further broaden the chemical diversity of 4-anilinoquinoline analogues, modifications can be introduced at various positions on the quinoline core prior to or after the condensation with anilines. These variations in side chain attachments allow for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

One strategy involves the introduction of substituents at the C2 position of the quinoline ring. For example, a morpholino group can be installed at the C2 position. The synthesis starts with the chlorination of 2-morpholinoquinolin-4-ol using phosphorus oxychloride to yield 4-chloro-2-morpholinoquinoline. This intermediate is then reacted with a variety of substituted anilines in refluxing ethanol to produce a series of 2-morpholino-4-anilinoquinoline derivatives. rsc.orgnih.gov

Another approach to expand chemical diversity is to introduce complex side chains onto the quinoline nucleus that can undergo further reactions. For instance, chalcone moieties can be incorporated. The synthesis of 4-anilinoquinolinylchalcone derivatives begins with the preparation of (E)-3-(4-chloroquinolin-2-yl)-1-phenylprop-2-en-1-ones. These intermediates, which contain a reactive chalcone unit, are then condensed with various substituted anilines to yield the target 4-anilinoquinolinylchalcone derivatives. mdpi.com This method allows for the introduction of a wide range of substituents on both the aniline and the chalcone portions of the molecule.

Furthermore, modifications to the benzo ring of the quinoline system provide another avenue for diversification. For example, 7-fluoro or 8-methoxy-4-anilinoquinolines have been synthesized. mdpi.com The synthesis of these compounds involves a multi-step sequence that includes nucleophilic substitution, cyclization, hydroxylation, decarboxylation, and chlorination to generate the substituted 4-chloroquinoline intermediate, which is then condensed with the desired aniline. mdpi.com

Table 2: Strategies for Expanding Chemical Diversity of 4-Anilinoquinolines

| Modification Strategy | Starting Material | Key Intermediate | Final Product Class |

| C2-Position Substitution | 2-Morpholinoquinolin-4-ol | 4-Chloro-2-morpholinoquinoline | 2-Morpholino-4-anilinoquinolines rsc.orgnih.gov |

| Incorporation of Reactive Moieties | Substituted quinoline-2-carbaldehyde and acetophenone | (E)-3-(4-Chloroquinolin-2-yl)-1-phenylprop-2-en-1-one | 4-Anilinoquinolinylchalcones mdpi.com |

| Benzo Ring Substitution | Substituted anilines | 7-Fluoro- or 8-methoxy-4-chloroquinoline | 7-Fluoro- or 8-methoxy-4-anilinoquinolines mdpi.com |

This table is interactive and can be sorted by column.

These synthetic methodologies highlight the modular nature of 4-anilinoquinoline synthesis, allowing for the systematic exploration of chemical space around this privileged scaffold. The ability to introduce a wide array of substituents on both the aniline and quinoline components is crucial for the development of compounds with tailored biological activities.

Structure Activity Relationship Sar Studies of Dimethoxyquinolin 4 Amine Analogues

Influence of Methoxy (B1213986) Group Position and Substitution Pattern on Biological Activity

The position and number of methoxy groups on the quinoline (B57606) scaffold play a crucial role in modulating the biological activity of these compounds. researchgate.net These substitutions influence physicochemical properties and interactions with biological targets. researchgate.net For instance, in a series of 6-methoxy-2-arylquinoline analogues, the methoxy group at the C-6 position was found to be a key feature in their design as P-glycoprotein inhibitors. nih.gov

Research on pyrimido[4,5-c]quinolin-1(2H)-ones has shown that methoxy substitutions can significantly enhance anticancer activity compared to other derivatives. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in a 9-methoxy-substituted series. researchgate.net Furthermore, 3,4,5-trimethoxy substitutions at the 2-arylpyrimido group also markedly improved antimigratory activity, regardless of the presence of a 9-methoxy substitution. researchgate.net

In a different study on quinoline derivatives, the presence of a methoxy group at the C-8 position was found to be crucial for inhibitory activity against the AChE enzyme. researchgate.net Conversely, the absence of this C-8 methoxy group in compound 15 resulted in good inhibition against hCA enzymes, suggesting a differential role of this substituent depending on the biological target. researchgate.net It was also observed that the conversion of a methoxy group at the C-8 position to a hydroxyl group could lead to more effective inhibitory properties against hCA enzymes. researchgate.net

The following table summarizes the influence of methoxy group substitutions on the biological activity of various quinoline derivatives.

| Compound Series | Methoxy Substitution | Biological Activity |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-methoxy and 2,4-dimethoxy at the 2-arylpyrimido functionality with a 9-methoxy substitution | Enhanced antimigratory activity researchgate.net |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-trimethoxy at the 2-arylpyrimido group (with or without 9-methoxy substitution) | Significantly improved antimigratory activity researchgate.net |

| Quinoline Derivatives | Methoxy group at C-8 position | Crucial for AChE enzyme inhibitory activity researchgate.net |

| Quinoline Derivatives | Absence of methoxy group at C-8 position | Good inhibition against hCA enzymes researchgate.net |

| 6-Methoxy-2-arylquinolines | Methoxy group at C-6 position | Key feature for P-glycoprotein inhibition nih.gov |

Role of the 4-Amino Substituent and its Varied Moiety on Target Binding and Efficacy

The 4-amino group and its substituents are critical for the biological activity of quinoline derivatives, influencing target binding and efficacy. arabjchem.org This has been extensively studied in the context of various therapeutic areas, including antimalarial and anticancer agents. arabjchem.orgnih.gov The basicity of the 4-aminoquinoline (B48711) scaffold, particularly the protonation of the quinolinic nitrogen and the tertiary amino group in the side chain, is believed to be essential for the uptake and accumulation of these drugs in acidic cellular compartments, such as the parasite's digestive vacuole in the case of antimalarials. nih.govnih.gov

In the design of leishmanicidal agents, the presence of a basic terminal amine in the side chain of 4-aminoquinolines, such as in amodiaquine (B18356) analogues, is considered a critical pharmacophore. nih.gov The replacement of the terminal N-diethylamino group with hydroxyl-methyl or chloro-methyl moieties led to a significant decrease in leishmanicidal activity against L. donovani amastigotes. nih.gov

Furthermore, the nature of the side chain attached to the 4-amino group significantly impacts activity. For instance, in a series of antiplasmodial 4-aminoquinolines, those with N,N-diethyldiaminoalkane side chains of varying lengths demonstrated potent activity against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This highlights the importance of the diaminoalkane side chain in overcoming resistance. nih.gov

The following table presents examples of how modifications to the 4-amino substituent affect biological activity.

| Base Scaffold | 4-Amino Substituent Modification | Effect on Biological Activity |

| Amodiaquine Analogue | Replacement of terminal N-diethylamino with hydroxyl-methyl or chloro-methyl | Significant decrease in leishmanicidal activity nih.gov |

| 4-Aminoquinoline | N,N-diethyldiaminoalkane side chains of varying lengths | Potent antiplasmodial activity against chloroquine-susceptible and -resistant P. falciparum nih.gov |

| 4-Aminoquinoline | Introduction of a piperidine (B6355638) moiety in the side chain | Resulted in compounds with nanomolar antiplasmodial activities and no cytotoxicity nih.gov |

Impact of Halogenation and Other Functional Group Modifications

Halogenation of the quinoline ring is a common strategy to modulate the biological activity of these compounds. biointerfaceresearch.comnih.gov The introduction of halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets. acs.orgresearchgate.net

In the context of antiplasmodial 4-aminoquinolines, substitutions at the 7-position have been extensively studied. nih.govnih.gov 7-Iodo- and 7-bromo-aminoquinolines were found to be as active as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro- and 7-trifluoromethyl-aminoquinolines were generally less active, particularly against resistant strains. nih.gov This suggests that the nature of the halogen at the 7-position significantly influences antimalarial potency and the ability to overcome resistance. nih.gov

Studies on other quinoline derivatives have also shown that the presence and position of halogens are critical. For example, some halogen-containing quinone imine derivatives have demonstrated notable fungicidal and insecticidal activities, with the activity often increasing with the number of chlorine atoms. biointerfaceresearch.com In another study, two novel halogenated quinoline derivatives were synthesized and evaluated as potential inhibitors of monoamine oxidase A (MAO-A) and MAO-B, indicating the potential of halogenation in designing neurological agents. nih.gov

The table below summarizes the effects of halogenation and other functional group modifications on the biological activity of quinoline derivatives.

| Compound Series | Halogen/Functional Group Modification | Impact on Biological Activity |

| 4-Aminoquinolines | 7-Iodo and 7-Bromo substitution | Maintained high antiplasmodial activity against chloroquine-susceptible and -resistant P. falciparum nih.gov |

| 4-Aminoquinolines | 7-Fluoro and 7-Trifluoromethyl substitution | Reduced antiplasmodial activity, especially against chloroquine-resistant strains nih.gov |

| Quinone Imines | Increased number of chlorine atoms | Higher insecticidal and fungicidal activity biointerfaceresearch.com |

| Halogenated Quinolines | N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | Potential inhibitor of MAO-A and MAO-B nih.gov |

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry can play a significant role in the biological activity of quinoline derivatives, although this aspect is not as extensively documented in the provided search results for dimethoxyquinolin-4-amine itself. However, general principles of stereochemistry in drug design are applicable. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

Exploration of Bioisosteric Replacements within the Quinoline Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govcambridgemedchemconsulting.com

In the context of quinoline derivatives, various bioisosteric replacements have been explored. For instance, the quinazoline (B50416) scaffold, which is structurally related to quinoline, has been bioisosterically replaced with pyrazolo[3,4-d]pyrimidines in the development of EGFR inhibitors. researchgate.net This highlights the potential for replacing the quinoline core with other heterocyclic systems to achieve desired biological activities. researchgate.net

Another example involves the replacement of a labile benzanilide (B160483) core with a more stable N-biphenylyl group in quinoline carboxamide-type ABCG2 modulators. nih.gov This bioisosteric approach led to the development of potent and selective ABCG2 inhibitors with improved stability. nih.gov These examples demonstrate that while the quinoline scaffold is a privileged structure, its constituent parts can be effectively replaced with bioisosteres to optimize drug-like properties. researchgate.netnih.gov

Conformational Analysis and its Correlation with Biological Response

The conformation of a molecule, which describes the spatial arrangement of its atoms, is intrinsically linked to its biological activity. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a biological target is often a prerequisite for its activity.

For quinoline derivatives, conformational alterations can be induced by the introduction of various substituents. namiki-s.co.jp For example, the addition of bulky groups adjacent to functional groups can alter the molecule's conformation and, consequently, its biological response. namiki-s.co.jp

In the case of two novel halogenated quinoline derivatives, the molecular structures revealed that the azomethine functional group is coplanar with both the quinoline and phenyl rings. nih.gov This planarity, a key conformational feature, likely influences how these molecules interact with their biological targets, MAO-A and MAO-B. nih.gov The structural and conformational changes induced by ligand binding can impact the biological activity of the target proteins. nih.gov

Computational and in Silico Investigations of Dimethoxyquinolin 4 Amine Systems

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 5,7-Dimethoxyquinolin-4-amine, and a biological target, typically a protein or enzyme.

Prediction of Binding Poses and Key Amino Acid Interactions

In a typical molecular docking study of this compound, the three-dimensional structure of the compound would be docked into the binding site of a selected target protein. The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. For each pose, the key amino acid residues in the binding pocket that interact with the ligand would be identified. These interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

However, specific studies detailing the predicted binding poses and key amino acid interactions of this compound with any particular biological target are not available in the current scientific literature.

Elucidation of Binding Modes (e.g., ATP-binding site)

Molecular docking can also elucidate the binding mode of a ligand, for instance, whether it acts as a competitive inhibitor in an enzyme's active site. Many quinoline (B57606) derivatives are known to target the ATP-binding site of kinases. A docking simulation of this compound into a kinase ATP-binding site would aim to determine if it can form favorable interactions with the hinge region and other key residues, mimicking the binding of the native ATP molecule.

Despite the known propensity of related compounds to bind to ATP sites, specific research elucidating the binding mode of this compound within an ATP-binding site or any other target has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By developing a predictive model, the activity of new, untested compounds can be estimated.

A QSAR study involving this compound would require a dataset of structurally similar quinoline derivatives with experimentally determined biological activities against a specific target. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, and statistical methods would be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound.

Currently, there are no published QSAR models specifically developed for or including this compound to predict its biological activity.

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of a molecule like this compound.

These calculations could be used to determine the optimal three-dimensional structure of the molecule, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP) map, and vibrational frequencies. This information is crucial for understanding the molecule's stability, reactivity, and potential interaction points.

While DFT has been applied to various quinoline derivatives, specific DFT calculations and the resulting structural and mechanistic insights for this compound have not been reported in the scientific literature.

Virtual Screening and Library Design Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Libraries can be designed based on a known active scaffold, such as a quinoline core.

In the context of this compound, this compound could serve as a starting point or a fragment for the design of a focused library of related compounds. Virtual screening of this library against various biological targets could then be performed to identify potential hits for further experimental validation.

There is no available research detailing virtual screening campaigns that have utilized the this compound scaffold or strategies for designing compound libraries based on this specific molecule.

Preclinical Research Applications and Potential of Dimethoxyquinolin 4 Amine Analogues

Development of Chemical Probes and Tool Compounds for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The development of analogues of 5,7-dimethoxyquinolin-4-amine as chemical probes allows researchers to investigate the function and regulation of specific proteins within a cellular context. For instance, the design and synthesis of fluorescence-labeled analogues enable the visualization of their localization and interaction with target molecules. mdpi.com

A notable example in a related series involves the development of 2,4-diamino-6,7-dimethoxyquinoline derivatives as inhibitors of the histone lysine (B10760008) methyltransferase G9a. nih.gov These compounds serve as valuable tool compounds to probe the epigenetic roles of G9a in cellular processes. nih.gov By selectively inhibiting G9a, researchers can study the downstream effects on gene expression and chromatin structure, thereby elucidating the enzyme's role in various signaling pathways. nih.gov The development of such specific inhibitors is a critical step in understanding the intricate mechanisms of epigenetic regulation. nih.gov

The general strategy for creating these chemical probes often involves attaching a reporter group, such as a fluorescent dye, to the quinoline (B57606) scaffold without significantly compromising its binding affinity for the target protein. mdpi.com This allows for various applications, including fluorescence microscopy and flow cytometry, to study the target's expression, localization, and function in living cells.

Validation of Molecular Targets in Cellular Models

A crucial step in drug discovery is the validation of molecular targets, confirming that their modulation leads to a desired therapeutic effect. Dimethoxyquinolin-4-amine analogues have been instrumental in validating several key molecular targets in cancer research.

One of the most significant targets for this class of compounds is the histone methyltransferase G9a. nih.gov Analogues with a 6,7-dimethoxyquinazoline (B1622564) core, structurally related to this compound, have been identified as potent and selective inhibitors of G9a. nih.gov The use of these inhibitors in cellular models has helped to validate G9a as a potential therapeutic target in oncology. nih.gov Inhibition of G9a by these compounds leads to changes in histone methylation, which in turn affects gene expression and can induce apoptosis in cancer cells. nih.gov

Another important target validated using dimethoxyquinoline analogues is Topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. nih.gov Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were designed and synthesized as TOP1 inhibitors. nih.gov Their ability to stabilize the TOP1-DNA cleavage complex was evaluated, confirming their mechanism of action and validating TOP1 as a viable target for this chemical scaffold. nih.gov

Furthermore, derivatives of 2-phenylquinolin-4-one with a dimethoxy substitution pattern have been shown to target the insulin-like growth factor-1 receptor (IGF-1R). nih.gov A lead compound from this series demonstrated a significant effect on the tyrosine autophosphorylation of IGF-1R, providing evidence for its mechanism and validating IGF-1R as a target for these quinolinone derivatives in cancer therapy. nih.gov

The table below summarizes key dimethoxyquinoline analogues and their validated molecular targets in cellular models.

| Compound Class | Molecular Target | Cellular Model Application |

| 2,4-Diamino-6,7-dimethoxyquinoline derivatives | G9a | Elucidation of epigenetic regulation in cancer cells. nih.gov |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Validation as anticancer agents. nih.gov |

| 2-Phenyl-6,7-dimethoxyquinolin-4-one analogues | IGF-1R | Investigation of signaling pathways in cancer. nih.gov |

Preclinical Pharmacological Evaluation of Lead Compounds

Following target validation, promising lead compounds undergo preclinical pharmacological evaluation to assess their potential for further development. This stage involves detailed studies on their efficacy in various preclinical models.

A notable example is the preclinical evaluation of novel 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives. nih.gov Several analogues in this series exhibited significant cytotoxic activity against a broad range of tumor cell lines, with IC50 values in the micromolar to nanomolar range. nih.gov One of the most potent compounds, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, was selected for further evaluation by the National Cancer Institute (NCI) and showed selective inhibition of 14 out of 60 cancer cell lines. nih.gov A water-soluble phosphate (B84403) prodrug of this compound demonstrated efficacy comparable to the standard chemotherapy agent doxorubicin (B1662922) in a xenograft model of human liver cancer. nih.gov

Similarly, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines underwent preclinical evaluation for their anticancer activity. nih.gov Several compounds from this series displayed potent, sub-micromolar activity against a diverse panel of cancer cell lines. nih.gov The most potent compound showed broad-spectrum activity, with particularly high sensitivity observed in leukemia, colon cancer, and melanoma cell lines. nih.gov

The table below presents preclinical data for selected lead compounds.

| Lead Compound | Cancer Cell Line Panel | Potency (GI50) |

| 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one | NCI-60 | Selectively active against 14 cell lines. nih.gov |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | NCI-60 | Full panel MG-MID 1.26 µM. nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms in Target Pathways

Drug resistance is a major obstacle in cancer therapy. A key mechanism of resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells. researchgate.net

Researchers have developed novel strategies to overcome P-gp-mediated multidrug resistance (MDR) using quinoline-based compounds. One approach involves the design of hybrid molecules that combine a P-gp inhibitory scaffold with a cytotoxic agent. researchgate.net For instance, novel inhibitors that reverse P-gp-mediated MDR have been created by hybridizing a 6,7-dimethoxy-2-phenethyl-tetrahydroisoquinoline fragment, a known P-gp inhibitor, with a quinazoline (B50416) moiety. researchgate.net

These hybrid compounds have been shown to restore the efficacy of conventional chemotherapy drugs, such as doxorubicin, in resistant cancer cell lines. researchgate.net Mechanistic studies have revealed that these compounds inhibit the ATPase activity of P-gp without affecting the expression level of the P-gp protein itself. researchgate.net This indicates a direct inhibition of the pump's function, leading to increased intracellular accumulation of the co-administered anticancer drug. researchgate.net

This strategy of developing P-gp inhibitors based on the dimethoxyquinoline scaffold represents a promising approach to circumvent a common mechanism of drug resistance and enhance the effectiveness of existing cancer therapies. researchgate.net

Future Research Directions and Unexplored Avenues for 5,7 Dimethoxyquinolin 4 Amine

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing 4-aminoquinoline (B48711) derivatives exist, future research is directed towards developing more efficient, atom-economical, and versatile synthetic routes. Traditional methods often rely on the nucleophilic aromatic substitution of 4-chloroquinolines. frontiersin.org Modern approaches are exploring palladium-catalyzed reactions, multicomponent domino reactions, and novel cyclization strategies to build the quinoline (B57606) core with greater complexity and control. frontiersin.orgnih.gov

Key areas for future synthetic development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields for coupling 4-chloroquinolines with various amines. frontiersin.orgnih.gov

One-Pot Tandem Reactions: Developing one-pot methods, such as an aza hetero-Diels-Alder reaction, could allow for the construction of highly substituted 4-aminoquinolines from simple, readily available starting materials in a single, efficient operation. rsc.org

Catalytic C-H Functionalization: Machine learning models are being developed to predict regioselectivity in C-H functionalization reactions on the quinoline ring, enabling the direct and precise installation of various substituents without the need for pre-functionalized precursors. doaj.org

Palladium-Catalyzed Dehydrogenative Aromatization: A recently developed method allows for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones, showcasing excellent tolerance for a wide range of functional groups on both the amine and the quinoline core. frontiersin.orgnih.gov

These advanced synthetic strategies will facilitate the rapid generation of diverse libraries of 5,7-dimethoxyquinolin-4-amine analogs for biological screening.

Identification of Undiscovered Molecular Targets and Biological Pathways

Currently, derivatives of the dimethoxyquinoline scaffold are best known as inhibitors of receptor tyrosine kinases, particularly c-Met and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers. nih.govresearchgate.net The inhibition of these kinases disrupts major signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, leading to reduced cancer cell proliferation and survival. nih.gov

However, the quinoline scaffold is known for its broad biological activity, suggesting that this compound derivatives may interact with numerous other targets. rsc.orgorientjchem.org Future research will focus on "de-orphaning" this scaffold by identifying new molecular targets and pathways.

| Potential Target Class | Specific Examples | Relevance |

|---|---|---|

| Kinases | EGFR, VEGFR2, Aurora Kinases, Ephrin receptors | Cancer, Angiogenesis, Cell Cycle Control. researchgate.net |

| Topoisomerases | Topoisomerase I/II | DNA replication in cancer cells. mdpi.com |

| Parasitic Enzymes | N-myristoyltransferase (NMT), Plasmepsin | Leishmaniasis, Malaria. nih.govmdpi.com |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral therapy. nih.gov |

| Bacterial Enzymes | Peptide Deformylase (PDF), DNA Gyrase | Antibacterial drug development. mdpi.comresearchgate.net |

Approaches to identify these new targets include broad kinase panel screening, affinity chromatography using immobilized ligands to "fish" for binding partners in cell lysates, and computational target prediction methods. reactionbiology.comnih.govmalariaworld.org

Advanced Computational Chemistry for Rational Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process. While molecular docking is routinely used to predict the binding modes of quinoline derivatives in the active sites of known targets like c-Met, future research will leverage more sophisticated in silico techniques. nih.govsemanticscholar.org

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be built to correlate the three-dimensional structural features of a series of analogs with their biological activity. nih.govmdpi.com This allows for the design of new molecules with enhanced potency based on predictive models. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the conformational stability of the ligand-receptor complex over time, revealing key interactions that are crucial for high-affinity binding. mdpi.comresearchgate.net

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new designs early in the discovery process, helping to prioritize compounds with more drug-like properties. mdpi.comnih.govresearchgate.net

Machine Learning and AI: Novel machine learning approaches, including artificial neural networks, can be used to predict site selectivity for synthesis or to generate entirely new molecular structures with desired properties. doaj.org

These computational methods will guide the synthesis of more potent, selective, and safer drug candidates based on the this compound scaffold.

Exploration of Multi-Target Ligand Design Based on the this compound Scaffold

Complex diseases like cancer often involve the dysregulation of multiple biological pathways. Designing a single molecule that can intentionally modulate several targets—a concept known as designed polypharmacology—is a promising therapeutic strategy. researchgate.net The quinoline scaffold is considered a "privileged" structure, capable of being adapted to interact with numerous distinct biological targets. mdpi.comresearchgate.net

Future research will focus on the rational design of multi-target ligands based on the this compound core. This could involve creating hybrid molecules that combine the pharmacophoric features necessary for inhibiting two or more distinct targets, such as:

Dual Kinase Inhibitors: Targeting both c-Met and VEGFR2 to simultaneously block tumor growth and angiogenesis.

Kinase-Topoisomerase Inhibitors: Combining kinase inhibition with DNA replication disruption for a synergistic anticancer effect. mdpi.com

Anticancer-Antimicrobial Hybrids: Designing compounds with dual activity to treat infections in immunocompromised cancer patients.

Computational approaches will be critical in designing these multi-target agents, helping to optimize binding affinities at multiple targets while maintaining favorable drug-like properties. mdpi.com

Investigation into Other Disease Indications Beyond Currently Explored Areas

While the primary focus for this compound derivatives has been oncology, the broader quinoline class has demonstrated a vast spectrum of pharmacological activities. rsc.orgnih.gov A significant future avenue is the systematic exploration of this scaffold for non-cancer indications.

| Disease Area | Potential Application | Supporting Rationale |

|---|---|---|

| Infectious Diseases | Antimalarial, Antileishmanial, Antibacterial, Antifungal, Antiviral (e.g., Anti-HIV) | Quinoline is the core of many established anti-infective drugs like Chloroquine and Ciprofloxacin. rsc.orgplos.orgarabjchem.org |

| Neurodegenerative Diseases | Anti-Alzheimer's agents | Quinoline derivatives are being explored for their potential to modulate pathways involved in neurodegeneration. frontiersin.orgnih.gov |

| Inflammatory Diseases | Anti-inflammatory agents | Certain quinoline compounds have shown anti-inflammatory properties. rsc.org |

| Parasitic Diseases | Antiprotozoal agents | The scaffold has shown promise against various protozoa. nih.gov |

Systematic screening of this compound libraries against targets relevant to these diseases could uncover entirely new therapeutic uses for this versatile chemical scaffold. nih.gov This expansion into unexplored therapeutic areas represents a major growth opportunity for the development of novel drugs derived from this core structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5,7-Dimethoxyquinolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution of 4-chloroquinoline derivatives with methoxy groups at positions 5 and 6. For example, substituting 4-chloroquinoline precursors with methoxy-amine nucleophiles in polar aprotic solvents (e.g., DMF) at 80–100°C yields target compounds with 58–85% efficiency. Optimizing stoichiometry, catalyst choice (e.g., Pd-based), and reaction time minimizes side products . Characterization via ¹H/¹³C NMR and HPLC ensures purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer: Use a combination of:

- NMR spectroscopy to confirm substitution patterns (e.g., methoxy groups at C5/C7 and amine at C4).

- X-ray crystallography to resolve crystal packing and intermolecular interactions, as demonstrated for analogous quinolines .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- UV-Vis spectroscopy to assess electronic transitions influenced by methoxy substituents, which are critical for photophysical applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer:

- Substituent Variation: Introduce halogens (Cl, Br) or electron-withdrawing groups (CF₃) at C6/C8 to modulate electronic properties and improve binding to biological targets (e.g., EGFR). For example, 6,7-dimethoxyquinolin-4-amine derivatives showed potent EGFR inhibition in lung cancer models .

- Bioisosteric Replacement: Replace the methoxy groups with ethoxy or methylenedioxy moieties to evaluate steric and electronic effects on potency.

- Cellular Assays: Profile derivatives in kinase inhibition assays (IC₅₀) and cytotoxicity screens (e.g., against A549 or H1299 cell lines) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in biological activity data for this compound across different cell lines?

- Methodological Answer:

- Assay Validation: Ensure consistency in cell culture conditions (e.g., passage number, media composition) and assay protocols (e.g., incubation time, ATP concentration in kinase assays).

- Mechanistic Profiling: Use phosphoproteomics or Western blotting to confirm target engagement (e.g., EGFR phosphorylation status) in discordant cell lines.

- Computational Modeling: Perform molecular docking to identify variations in binding affinity due to genetic polymorphisms in EGFR or off-target interactions .

Q. What strategies mitigate low yields in multistep syntheses of this compound derivatives?

- Methodological Answer:

- Intermediate Purification: Use column chromatography or recrystallization to isolate key intermediates (e.g., 4-chloro-5,7-dimethoxyquinoline) before amination.

- Catalytic Optimization: Screen Pd/Cu catalysts for Buchwald-Hartwig amination to improve coupling efficiency.

- Flow Chemistry: Implement continuous-flow reactors to enhance reaction control and scalability for high-throughput synthesis .

Q. How can researchers evaluate the compound’s potential for off-target effects in kinase inhibition studies?

- Methodological Answer:

- Kinome-Wide Profiling: Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases.

- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. EGFR-knockout cell lines.

- Metabolomic Analysis: Identify downstream metabolic perturbations (e.g., glycolysis, TCA cycle) via LC-MS to detect off-pathway effects .

Data Contradiction and Optimization

Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?

- Methodological Answer:

- Solubility Enhancement: Co-crystallize with cyclodextrins or formulate as nanoparticles (e.g., PLGA-based) to improve aqueous solubility.

- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to measure intestinal absorption potential.

- In Vivo PK Studies: Compare oral vs. intravenous administration in rodent models to identify bioavailability bottlenecks .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

- Methodological Answer:

- ADMET Predictors: Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism, plasma protein binding, and half-life.

- MD Simulations: Analyze interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., demethylation of methoxy groups).

- In Vitro Validation: Incubate with human liver microsomes (HLM) and monitor metabolite formation via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.